Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate
Overview
Description
“Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate” is an organic compound containing a benzene ring, which is a common structure in many organic compounds . It also contains functional groups such as methoxy (-OCH3), amino (-NH2), and benzoate (-COOCH3) groups .
Molecular Structure Analysis
The molecular structure of similar compounds often involves various intermolecular interactions such as hydrogen bonding . These interactions can significantly influence the properties and reactivity of the compound.Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on the functional groups present. Amino groups can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions. Methoxy groups are often involved in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would be influenced by factors such as its molecular structure and the functional groups present. For example, the presence of polar functional groups such as the amino and methoxy groups could influence properties like solubility and melting point .Scientific Research Applications
Pharmaceutical Intermediate Synthesis
Methyl 4-butyrylamino-3-methyl-5-aminobenzoate, an important pharmaceutical intermediate, shares structural similarities with Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate. A process for synthesizing this compound is described, highlighting its role in pharmaceutical production (Feng, 2005).
CH Functionalization in Organic Synthesis
Research on Methyl 4-aminobenzoate, which is structurally related to this compound, demonstrates its use in CH functionalization, a crucial step in organic synthesis processes such as Oxindole synthesis (Magano et al., 2014).
Development of Heterocyclic Phosphorus Compounds
The reaction of 2-aminobenzoic acid, which is analogous to this compound, with other compounds has been studied for the formation of heterocyclic phosphorus compounds. This research is significant in the field of organic chemistry, particularly in synthesizing new organic phosphorus compounds (El‐Barbary & Lawesson, 1981).
Enzymatic Studies
A study on 4-methoxybenzoate and its interaction with enzymes in Pseudomonas putida offers insights into biochemical processes, which can be relevant to understanding the interactions of similar compounds like this compound (Bernhardt et al., 1973).
Synthesis of Diamides
Research on the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, structurally related to this compound, with anesthesin, followed by hydrolysis, has been conducted to synthesize diamides, demonstrating its role in complex organic syntheses (Agekyan & Mkryan, 2015).
Dopants in Polyaniline Synthesis
Research involving substituted benzoic acids, including 4-aminobenzoic acid, in the doping of polyaniline, has implications for the synthesis and application of conductive polymers, which is relevant to materials science and engineering (Amarnath & Palaniappan, 2005).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with dna .
Mode of Action
It has been suggested that similar compounds may interact with dna through an intercalative binding mode . This involves the insertion of the compound between DNA base pairs, which can disrupt the DNA structure and interfere with processes such as replication and transcription.
Pharmacokinetics
In silico studies suggest that similar compounds obey the rules of drug-likeness , which implies good bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Future Directions
Properties
IUPAC Name |
methyl 3-amino-4-(2-methoxyanilino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRDOBPVHYSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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